

A Researcher's Guide to Dyrk1A-IN-6 Off-Target Kinase Profiling Services

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Compound of Interest		
Compound Name:	Dyrk1A-IN-6	
Cat. No.:	B12366371	Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target effects of a kinase inhibitor is paramount for advancing a compound through the drug discovery pipeline. This guide provides a comparative overview of commercially available kinase profiling services, using the selective DYRK1A inhibitor GNF2133 as a representative example due to the absence of publicly available off-target data for **Dyrk1A-IN-6**. This information is intended to aid in the selection of an appropriate service for characterizing the selectivity of novel kinase inhibitors.

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial therapeutic target implicated in a variety of diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3] Small molecule inhibitors of DYRK1A, such as **Dyrk1A-IN-6**, are valuable research tools and potential therapeutic agents. However, a thorough understanding of their kinase selectivity is essential to minimize off-target effects and ensure therapeutic efficacy. Several contract research organizations (CROs) offer comprehensive kinase profiling services to address this need.

Comparison of Leading Kinase Profiling Service Providers

Choosing a kinase profiling service provider depends on several factors, including the desired depth of the screen (number of kinases), the assay technology, turnaround time, and cost. Below is a comparison of some of the leading providers in this space.



Service Provider	Platform Highlights	Assay Technology	Typical Kinase Panel Size
Eurofins Discovery	KINOMEscan™ competition binding assay; KinaseProfiler™ activity assays.[4][5]	qPCR-based competition binding; Radiometric, Luminescence, TR-FRET activity assays. [4][5]	scanMAX panel includes over 468 kinases.[6]
Reaction Biology	HotSpot [™] and ³³ PanQinase [™] radiometric activity assays.[7][8]	Radiometric (³³ P-ATP filter binding).[7][8]	Over 780 kinases available.[8]
Thermo Fisher Scientific	SelectScreen™ Kinase Profiling Services.	Z'-LYTE™ (FRET), LanthaScreen™ (TR- FRET), Adapta™ (TR- FRET).	Panels of various sizes available, including large-scale screens.

Representative Off-Target Profile: GNF2133, a Selective DYRK1A Inhibitor

As specific off-target data for **Dyrk1A-IN-6** is not publicly available, we present the selectivity profile of GNF2133, a potent and selective DYRK1A inhibitor, as a case study.[9][10] This data illustrates the type of results one can expect from a comprehensive kinase profiling campaign. GNF2133 has an IC50 of 6.2 nM for DYRK1A and >50 μ M for GSK3 β , highlighting its selectivity.[10]

A broader kinome scan would provide a more complete picture of selectivity. For instance, a study on the related inhibitor harmine, using a kinome scan of 468 kinases, revealed inhibition of 17 kinases in addition to DYRK1A at a 10 μ M concentration.[11] A more selective compound like GNF2133 would be expected to have fewer off-target hits at a similar concentration.

Table 1: Illustrative Off-Target Profile for a Selective DYRK1A Inhibitor (based on GNF2133 and related compounds)



Kinase Target	% Inhibition at 1 μM	Service Provider (Example)	Assay Technology (Example)
DYRK1A	>95%	Eurofins Discovery	KINOMEscan
DYRK1B	50-70%	Eurofins Discovery	KINOMEscan
CLK1	40-60%	Eurofins Discovery	KINOMEscan
CLK4	30-50%	Eurofins Discovery	KINOMEscan
GSK3β	<10%	Thermo Fisher Scientific	Z'-LYTE
CDK2	<10%	Reaction Biology	HotSpot
Other Kinases	<10% for most	Various	Various

Note: This table is a hypothetical representation based on published data for selective DYRK1A inhibitors like GNF2133 and is intended for illustrative purposes.

Experimental Protocols for Key Kinase Profiling Assays

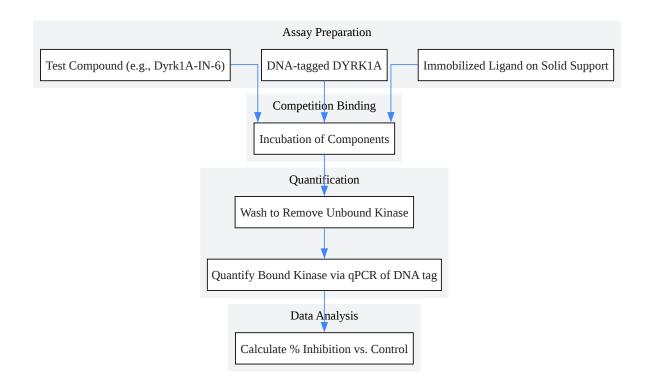
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are summaries of the methodologies employed by leading service providers.

Eurofins Discovery: KINOMEscan™ Competition Binding Assay

The KINOMEscan[™] platform utilizes a proprietary active site-directed competition binding assay.[4] The core components are DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified using qPCR. A lower amount of bound kinase indicates stronger binding of the test compound to the kinase active site.

Experimental Workflow: KINOMEscan





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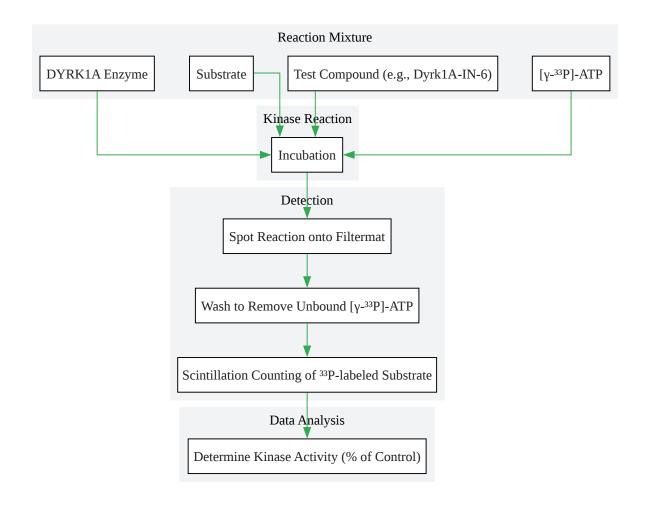
Caption: Workflow for the KINOMEscan competition binding assay.

Reaction Biology: HotSpot™ Radiometric Kinase Assay

Reaction Biology's HotSpotTM assay is a radiometric activity assay that directly measures the transfer of a radiolabeled phosphate from [γ -33P]-ATP to a substrate by the kinase.[7][8] This is considered a gold-standard method as it directly measures enzymatic activity.

Experimental Workflow: HotSpot™ Assay





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Caption: Workflow for the HotSpot radiometric kinase activity assay.

Thermo Fisher Scientific: Z'-LYTE™ FRET-based Kinase Assay

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate. The



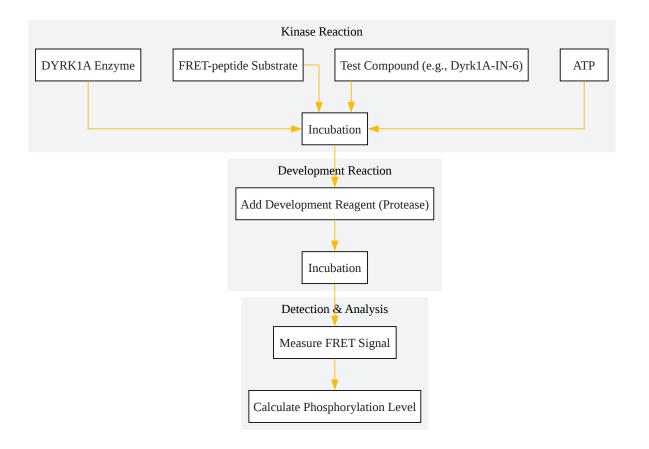




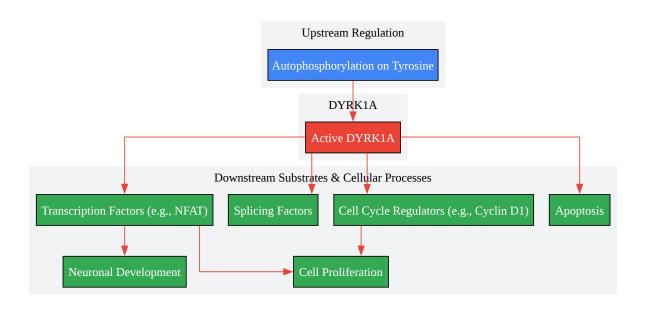
assay involves a coupled-enzyme format where a protease selectively cleaves the non-phosphorylated peptide, disrupting FRET.

Experimental Workflow: Z'-LYTE™ Assay









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